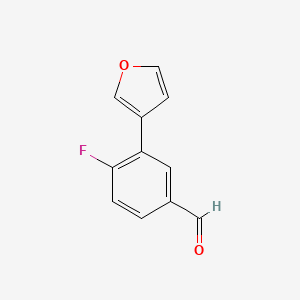
4-フルオロ-3-(フラン-3-イル)ベンズアルデヒド
概要
説明
4-Fluoro-3-(furan-3-yl)benzaldehyde is an organic compound with the molecular formula C11H7FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom and a furan ring.
科学的研究の応用
4-Fluoro-3-(furan-3-yl)benzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent such as cesium tetrafluorocobaltate (III) to replace the chlorine atom with a fluorine atom . The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acylating agent .
Industrial Production Methods: Industrial production of 4-Fluoro-3-(furan-3-yl)benzaldehyde may involve large-scale halogen-exchange reactions and Friedel-Crafts acylation under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 4-Fluoro-3-(furan-3-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: 4-Fluoro-3-(furan-3-yl)benzoic acid.
Reduction: 4-Fluoro-3-(furan-3-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 4-Fluoro-3-(furan-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds . The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
類似化合物との比較
4-Fluoro-3-(furan-3-yl)benzaldehyde can be compared with other similar compounds, such as:
4-Fluorobenzaldehyde: Lacks the furan ring, making it less versatile in certain chemical reactions.
3-Fluoro-4-(furan-3-yl)benzaldehyde: Has a different substitution pattern, which can affect its reactivity and applications.
4-Fluoro-3-(furan-2-yl)benzaldehyde: The position of the furan ring can influence the compound’s chemical properties and biological activities.
The uniqueness of 4-Fluoro-3-(furan-3-yl)benzaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
4-fluoro-3-(furan-3-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXBDGNEOJNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C2=COC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


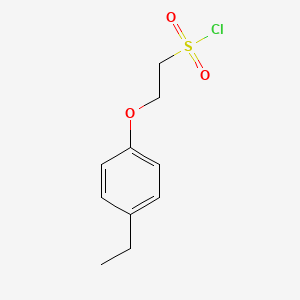
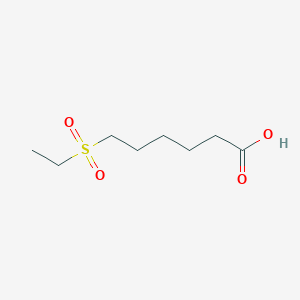
![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1531259.png)
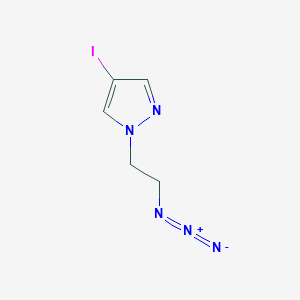
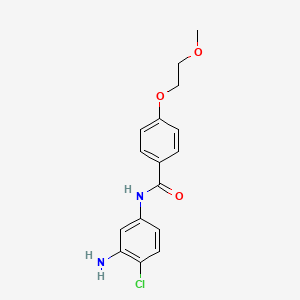
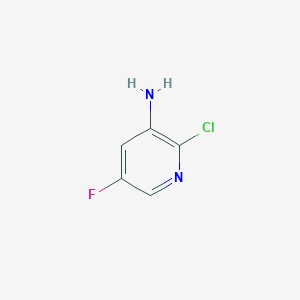
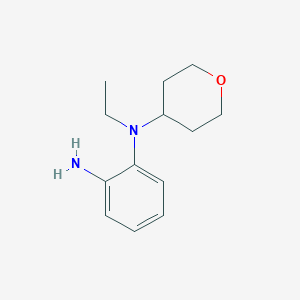
![1-[6-(Propan-2-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B1531269.png)
![1-[(Dipropylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531270.png)
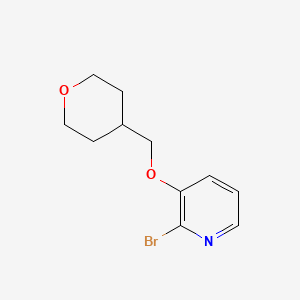
![3-[4-(Propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1531273.png)

![1-[4-(Thiophen-2-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B1531275.png)
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B1531278.png)
